molecular formula C8H3ClN2O B13159521 6-Chloro-1,3-benzoxazole-2-carbonitrile

6-Chloro-1,3-benzoxazole-2-carbonitrile

Katalognummer: B13159521
Molekulargewicht: 178.57 g/mol
InChI-Schlüssel: WRGAPTQLONVIEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-1,3-benzoxazole-2-carbonitrile is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety with a chlorine atom at the 6th position and a nitrile group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,3-benzoxazole-2-carbonitrile typically involves the condensation of 2-aminophenol with a suitable aldehyde or nitrile under specific reaction conditions. One common method includes the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions at room temperature . The reaction yields the desired benzoxazole derivative in good yield.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the production process. Additionally, the recyclability of catalysts and the use of green chemistry principles are considered to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-1,3-benzoxazole-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Condensation Reactions: The nitrile group can participate in condensation reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used for oxidation and reduction reactions, respectively. Condensation reactions often require acidic or basic catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoxazole derivatives, while condensation reactions can produce complex heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

6-Chloro-1,3-benzoxazole-2-carbonitrile has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoxazole: The parent compound without the chlorine and nitrile substituents.

    6-Methyl-1,3-benzoxazole-2-carbonitrile: Similar structure with a methyl group instead of chlorine.

    6-Fluoro-1,3-benzoxazole-2-carbonitrile: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

6-Chloro-1,3-benzoxazole-2-carbonitrile is unique due to the presence of both chlorine and nitrile groups, which enhance its reactivity and potential biological activities. The chlorine atom can participate in various substitution reactions, while the nitrile group can engage in condensation reactions, making this compound versatile for synthetic and medicinal applications .

Eigenschaften

Molekularformel

C8H3ClN2O

Molekulargewicht

178.57 g/mol

IUPAC-Name

6-chloro-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C8H3ClN2O/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H

InChI-Schlüssel

WRGAPTQLONVIEY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Cl)OC(=N2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.